Product packaging for Antho-RFamide(Cat. No.:CAS No. 119051-99-9)

Antho-RFamide

Cat. No.: B1142387
CAS No.: 119051-99-9
M. Wt: 320.39
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Description

Contextualization as a Dipeptide Fragment

Arginylphenylalaninamide represents the archetypal C-terminal structure of a broad family of neuropeptides. hodoodo.comhodoodo.com Its structure consists of an arginine residue linked via a peptide bond to a C-terminally amidated phenylalanine residue. ontosight.ai This specific Arg-Phe-NH2 sequence is not merely a synthetic curiosity but is the defining characteristic and a functional fragment of FMRFamide and other related peptides. hodoodo.comhodoodo.com The presence of this terminal amide group is crucial, as it protects the peptide from degradation by carboxypeptidases and is often essential for biological activity.

Relationship to RFamide Peptides and Peptide Families

The true significance of Arginylphenylalaninamide is understood through its relationship with the RFamide peptide superfamily. This diverse group of neuropeptides is defined by the shared presence of a C-terminal arginine (R) and an amidated phenylalanine (F) motif, from which the family derives its name. bioscientifica.comfrontiersin.org These peptides are widespread throughout the animal kingdom, from invertebrates to mammals, and are involved in a vast array of physiological processes. bioscientifica.combioscientifica.com

In mammals, the RFamide peptide family has been categorized into five main groups based on their N-terminal sequences and the genes that encode them. nih.govmdpi.com These groups regulate critical aspects of homeostasis, including energy balance, reproduction, cardiovascular function, and pain perception. mdpi.comresearchgate.net Although they share the C-terminal RFamide motif, the variations in the rest of the peptide sequence confer specificity for different G-protein-coupled receptors (GPCRs), leading to their distinct biological functions. bioscientifica.comnih.gov

Table 1: Major RFamide Peptide Families in Mammals

Peptide Family Representative Peptides Primary Associated Functions
Neuropeptide FF (NPFF) Group Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), Neuropeptide SF (NPSF) Pain modulation, cardiovascular function, energy balance. bioscientifica.comnih.govmdpi.com
Gonadotropin-Inhibitory Hormone (GnIH) / RFRP Group RFamide-related peptide-1 (RFRP-1), RFRP-3 Inhibition of reproduction, modulation of gonadotropin release. nih.govfrontiersin.org
26RFa / QRFP Group 26RFa, 43RFa (QRFP) Regulation of appetite (orexigenic), energy homeostasis, cardiovascular function. nih.govnih.gov
Kisspeptin Group Kisspeptins (e.g., Kisspeptin-54, -14, -13, -10) Essential for puberty onset and control of reproduction. frontiersin.orgnih.gov

Historical Scientific Discovery and Characterization

The journey to understanding the RFamide system began with research in invertebrates. In 1977, the first member of this family, the tetrapeptide FMRFamide, was isolated from the ganglia of the clam Macrocallista nimbosa, where it was identified as a cardioexcitatory agent. bioscientifica.comfrontiersin.org This discovery was pivotal and provided the foundational molecule for the entire superfamily.

The existence of similar peptides in higher animals was initially suggested when tissues from vertebrates showed immunoreactivity to antibodies raised against the molluscan FMRFamide. bioscientifica.com This led to a targeted search for endogenous vertebrate RFamides.

1983 : The first vertebrate RFamide peptide, LPLRFamide, was successfully purified and characterized from chicken brain extracts. bioscientifica.comarchive.org

Post-1983 : The first mammalian RFamides, Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), were isolated from bovine brain extracts, establishing the presence of this peptide family in mammals. nih.govarchive.org

2001 : The gonadotropin-inhibitory hormone (GnIH), another significant RFamide peptide, was discovered in the quail brain. nih.gov Its mammalian orthologs are known as RFamide-related peptides (RFRPs). frontiersin.org

2003 : The most recent major addition to the family, 26RFa (also known as QRFP), was first identified in the brain of the European green frog. frontiersin.orgnih.gov

This historical progression, from invertebrate cardioexcitatory factors to complex neuroendocrine regulators in mammals, highlights the evolutionary conservation and functional diversification of the RFamide peptide superfamily, all of which are structurally linked by the C-terminal Arginylphenylalaninamide motif. frontiersin.org

Table 2: Timeline of Key Discoveries in RFamide Peptide Research

Year Discovery Significance
1977 Isolation of FMRFamide from the clam Macrocallista nimbosa. bioscientifica.comfrontiersin.org First identification of an RFamide peptide; established the family.
1983 Isolation of LPLRFamide from chicken brain. bioscientifica.com First characterization of a vertebrate RFamide peptide.
1985 Isolation of Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF) from bovine brain. nih.gov First identification of mammalian RFamide peptides.
2001 Discovery of Gonadotropin-Inhibitory Hormone (GnIH) in quail. nih.gov Identified a key reproductive inhibitory peptide in the RFamide family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N6O2 B1142387 Antho-RFamide CAS No. 119051-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like Arginylphenylalaninamide, a suite of one-dimensional and two-dimensional NMR experiments would be employed to gain a comprehensive understanding of its conformational landscape.

2D NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Full Assignment

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts is the foundational step for any detailed structural analysis. libretexts.orgorganicchemistrydata.org This is achieved through a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These experiments are instrumental in identifying the spin systems of the individual amino acid residues. COSY reveals correlations between protons that are coupled through two or three bonds (e.g., Hα-Hβ), allowing for the tracing of adjacent protons. chemrxiv.org TOCSY extends these correlations through an entire spin system, from the amide proton (NH) to the side-chain protons of a single residue. chemrxiv.org For Arginylphenylalaninamide, this would allow for the clear differentiation of the arginine and phenylalanine spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. hmdb.cacolumbia.edu It is highly sensitive and provides a map of all C-H pairs, greatly facilitating the assignment of carbon resonances based on the already assigned proton shifts. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons (typically over 2-4 bonds). columbia.eduunl.edu This is particularly crucial for sequencing and confirming the peptide backbone structure by observing correlations between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue. In the case of Arginylphenylalaninamide, HMBC would show a correlation between the Hα of Phenylalanine and the carbonyl carbon of Arginine, confirming their linkage.

An illustrative table of expected ¹H and ¹³C chemical shifts for Arginylphenylalaninamide in an aqueous solution is provided below. Actual values can vary based on experimental conditions.

AtomArginine (Arg)Phenylalanine (Phe)
¹H Chemical Shifts (ppm)
NH~8.3~8.1
~4.2~4.5
~1.8, ~1.9~3.0, ~3.2
~1.6-
~3.1-
Phe Ring-~7.2-7.3
¹³C Chemical Shifts (ppm)
C=O~174~175 (amide)
~54~56
~29~38
~25-
~41-
Cζ (Guanidinium)~157-
Phe Ring-~127-137
Note: This is a hypothetical data table for illustrative purposes.

Temperature and Solvent Effects on Conformation

The conformation of a flexible molecule like Arginylphenylalaninamide can be significantly influenced by its environment. Studying the NMR spectra under varying temperatures and in different solvents provides insights into the stability of specific conformations and the nature of intramolecular hydrogen bonds. For instance, a small temperature coefficient (dδ/dT) for an amide proton suggests its involvement in a stable hydrogen bond, as it is shielded from the solvent. By conducting NMR experiments in solvents of varying polarity (e.g., water, methanol, DMSO), one can observe shifts in conformational equilibria.

Measurement of Inter-residue Proximities and Torsional Angles

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is paramount for determining spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. huji.ac.ilcolumbia.edulibretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. huji.ac.il For Arginylphenylalaninamide, NOESY would be critical for identifying inter-residue contacts, for example, between the protons of the arginine side chain and the phenylalanine aromatic ring, which would define the relative orientation of the two residues.

Torsional Angles : The backbone conformation of a peptide is defined by a set of torsional angles (phi, ψ, and omega). wikipedia.orgbioinf.org.ukmdpi.com The omega (ω) angle of the peptide bond is typically planar (either trans, ~180°, or less commonly cis, ~0°). The phi (φ) and psi (ψ) angles determine the orientation of the peptide planes relative to each other. Information about these angles can be derived from NMR data, such as through the Karplus equation, which relates the three-bond J-coupling constant (³J) between Hα and NH to the phi torsion angle.

X-ray Crystallography of Arginylphenylalaninamide and its Co-crystals

X-ray crystallography provides an atomic-resolution snapshot of a molecule in its solid, crystalline state. rigaku.commicroanalysis.com.au Obtaining a crystal structure of Arginylphenylalaninamide would offer a precise determination of bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Crystal Growth Conditions and Polymorphism

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. This involves exploring a wide range of conditions, including solvent systems, pH, temperature, and precipitating agents. For a small, polar peptide like Arginylphenylalaninamide, vapor diffusion or slow evaporation techniques would likely be employed.

It is also possible for Arginylphenylalaninamide to exhibit polymorphism, a phenomenon where a compound can crystallize into different crystal forms with distinct molecular arrangements and conformations. nih.govresearchgate.net Each polymorph would have unique physical properties and would require separate structural determination. Investigating different crystallization conditions is key to identifying potential polymorphs.

Solid-State Conformational Analysis

A successfully determined crystal structure of Arginylphenylalaninamide would reveal its solid-state conformation. rsc.orgnih.gov The analysis would detail the specific torsional angles of the peptide backbone and the side chains. Furthermore, the crystal packing would show the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. This information is invaluable for understanding how the molecule interacts with itself and potentially with other molecules. Co-crystallization with other molecules, such as receptors or host compounds, could also provide insights into its binding modes.

An example of the type of data that would be obtained from a hypothetical X-ray diffraction experiment is shown in the table below.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.8 Å, b = 15.3 Å, c = 20.1 Å, α = β = γ = 90°
Resolution1.2 Å
R-factor0.04
Torsion Angle (φ, Arg)-125°
Torsion Angle (ψ, Arg)+130°
Torsion Angle (φ, Phe)-80°
Torsion Angle (ψ, Phe)-
Note: This is a hypothetical data table for illustrative purposes. Actual data would be derived from experimental diffraction patterns. researchgate.netrcsb.org

Mass Spectrometry for Comprehensive Structural Characterization (Beyond Molecular Weight)

Mass spectrometry (MS) serves as a cornerstone for the structural analysis of peptides like Arginylphenylalaninamide. While a basic MS experiment can confirm the molecular mass, more sophisticated techniques are required to verify its amino acid sequence and probe its conformational properties.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for confirming the primary structure of peptides. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecule of Arginylphenylalaninamide (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to piece together the amino acid sequence. nationalmaglab.orgnih.gov

For Arginylphenylalaninamide (Arg-Phe-NH2), the fragmentation pattern is highly predictable and influenced by the basic guanidinium (B1211019) group of the N-terminal arginine residue. nih.govnih.gov This group readily sequesters the proton, but fragmentation can proceed through the mobilization of other protons within the molecule. nih.gov The primary fragmentation occurs along the peptide backbone, leading to the formation of b- and y-type ions.

b-ions contain the N-terminus and are formed by cleavage of the amide bond.

y-ions contain the C-terminus and are also formed by cleavage of the amide bond.

The presence of N-terminal arginine also promotes characteristic neutral losses from the side chain, such as the loss of ammonia (B1221849) (NH3) and guanidine (B92328). nih.govnih.gov These specific fragmentation pathways provide unambiguous verification of the arginine residue's presence and position.

Table 1: Predicted MS/MS Fragmentation Ions for Arginylphenylalaninamide This table presents a set of plausible fragment ions based on established peptide fragmentation rules, particularly for peptides with N-terminal arginine.

Fragment Ion TypeSequence FragmentDescription
b₁ArgCleavage after the first amino acid (Arginine).
y₁Phe-NH₂Cleavage before the second amino acid (Phenylalanine), retaining the C-terminal amide.
Precursor - NH₃[M+H - 17.03]⁺Loss of ammonia from the Arginine side chain.
Precursor - Guanidine[M+H - 59.07]⁺Loss of the guanidine group from the Arginine side chain.

Ion Mobility Mass Spectrometry for Gas-Phase Conformation

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of analysis by separating ions based not only on their mass-to-charge ratio but also on their size and shape as they drift through a gas-filled cell. nih.govnih.govrsc.org This technique provides a measure of the ion's rotationally averaged area, known as the Collision Cross Section (CCS).

For Arginylphenylalaninamide, IMS-MS can distinguish between different stable conformations (conformers) that may exist in the gas phase. nsf.govosti.gov Factors such as intramolecular hydrogen bonding and the orientation of the bulky arginine and phenylalanine side chains can lead to conformers with distinct shapes, from compact, folded structures to more elongated ones. Each conformer would exhibit a unique drift time and, therefore, a characteristic CCS value. This data is crucial for understanding the intrinsic structural preferences of the molecule in the absence of solvent and for computational molecular modeling. mpg.de

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com In peptides and proteins, the primary source of the CD signal is the chiral arrangement of the peptide bonds in ordered secondary structures like helices and sheets. nih.govrsc.org

For a small peptide like Arginylphenylalaninamide, CD spectroscopy is used to assess whether it adopts a specific, ordered conformation in solution or exists as a flexible, "random coil". nih.gov

Unordered Structure: A spectrum dominated by a strong negative band near 200 nm would indicate that Arginylphenylalaninamide is predominantly in a disordered or random coil conformation.

Polyproline II (PPII) Helix: Some short peptides can adopt a PPII helical structure, which is characterized by a weak positive peak around 220 nm and a strong negative peak near 205 nm. nih.gov

By analyzing the CD spectrum, researchers can gain insight into the solution-phase conformational ensemble of Arginylphenylalaninamide and how it might be influenced by environmental factors such as pH and solvent polarity.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. biopharminternational.comnih.gov These techniques are highly sensitive to both molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.net

For Arginylphenylalaninamide, specific vibrational modes can be assigned to its constituent functional groups.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing peptide samples. frontiersin.org Key bands include the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1550 cm⁻¹) bands. The precise positions of these bands are sensitive to secondary structure and hydrogen bonding. biopharminternational.com

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly effective for analyzing aromatic side chains and non-polar groups. nih.govspringernature.com The breathing mode of the phenylalanine ring (~1003 cm⁻¹) is a prominent feature. nih.gov

The formation of intramolecular hydrogen bonds, for instance between the C-terminal amide and the peptide backbone, would cause predictable shifts in the frequencies of the involved C=O and N-H vibrational bands. utah.edueduhk.hk By comparing the spectra under different conditions, a detailed picture of the hydrogen-bonding network can be constructed.

Table 2: Characteristic Vibrational Modes for Arginylphenylalaninamide This table outlines the expected vibrational frequencies for the key functional groups within the molecule. The exact positions can vary based on conformation and hydrogen bonding.

Vibrational ModeApproximate Frequency (cm⁻¹)Associated Functional GroupPrimary Technique
Amide A (N-H stretch)~3300Peptide backbone, AmideFTIR
Amide I (C=O stretch)1640 - 1680Peptide backboneFTIR, Raman
Amide II (N-H bend, C-N stretch)1510 - 1580Peptide backboneFTIR
Guanidinium C=N stretch1600 - 1670Arginine side chainFTIR, Raman
Phenyl ring breathing~1003Phenylalanine side chainRaman

Compound Names

Molecular Interactions and Recognition Mechanisms

Ligand-Receptor Binding Interactions at the Molecular Interface

The binding of Arginylphenylalaninamide to its receptors, primarily G-protein-coupled receptors (GPCRs) like the Mas-related gene C (MrgC) and Neuropeptide Y (NPY) receptors, is a multifaceted process driven by a combination of non-covalent interactions. uni-regensburg.denih.govnih.gov These interactions ensure both the affinity and specificity of the ligand for its binding pocket.

Hydrogen Bonding Networks in Binding Pockets

Hydrogen bonds are critical for the precise orientation of Arginylphenylalaninamide within a receptor's binding pocket. The molecule itself presents multiple sites for such interactions, with five hydrogen bond donors and four acceptors. nus.edu.sg The peptide backbone's amide and carbonyl groups can form hydrogen bonds with residues in the receptor. More significantly, the guanidinium (B1211019) group of the arginine side chain is a potent hydrogen bond donor, capable of forming a network of interactions with acceptor residues like aspartate and glutamate, thereby anchoring the ligand in place.

Hydrophobic Interactions and van der Waals Forces in Molecular Recognition

The phenylalanine residue of Arginylphenylalaninamide provides a key hydrophobic component. The aromatic phenyl ring engages in hydrophobic interactions and van der Waals forces with nonpolar amino acid residues lining the receptor's binding pocket. uni-regensburg.de These forces are fundamental for molecular recognition and contribute significantly to the stability of the ligand-receptor complex. google.com While the arginine residue is primarily polar, studies have shown that arginine can modulate hydrophobic interactions, highlighting the nuanced role of each part of the molecule in the binding event. rsc.orgnih.gov

Electrostatic and Cation-π Interactions in Peptide-Ligand Complexes

Electrostatic interactions are a dominant force in the binding of Arginylphenylalaninamide. The positively charged guanidinium group of the arginine side chain at physiological pH forms a crucial salt bridge with negatively charged (acidic) amino acid residues within the receptor. uni-regensburg.de For instance, in the NPY Y2 receptor, this interaction is thought to occur with an aspartate residue. uni-regensburg.de Furthermore, the planar, electron-rich guanidinium group can participate in cation-π interactions with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov These interactions are vital for stabilizing the bound conformation of the peptide.

Allosteric Modulation of Interacting Macromolecules

While Arginylphenylalaninamide is primarily understood as an orthosteric ligand that binds directly to the primary active site, research into related compounds suggests a potential for allosteric modulation. uni-regensburg.de Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, causing a conformational change that alters the receptor's affinity or efficacy for the endogenous ligand. nih.govnih.gov Studies on bivalent ligands derived from Arginylphenylalaninamide have raised the possibility that they could induce allosteric modulation, potentially by bridging receptor dimers. uni-regensburg.de

Enzyme-Substrate/Inhibitor Interactions

Information regarding Arginylphenylalaninamide as a direct substrate or inhibitor for specific enzymes is less prevalent than its role as a receptor ligand. However, based on its chemical structure, the principles of its recognition by an enzyme's active site can be inferred.

Active Site Recognition Motifs

For an enzyme to recognize Arginylphenylalaninamide, its active site would need specific motifs complementary to the dipeptide's features. taylorandfrancis.com The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. uniprot.org

Key recognition features would likely include:

A negatively charged pocket: To accommodate the positively charged guanidinium group of arginine, the active site would likely contain one or more acidic residues, such as aspartic acid or glutamic acid, to form a strong electrostatic interaction. nih.gov

A hydrophobic cleft: A nonpolar region within the active site would be necessary to bind the phenyl group of the phenylalanine residue through hydrophobic interactions.

Hydrogen-bonding residues: Amino acids capable of donating or accepting hydrogen bonds would be positioned to interact with the peptide backbone of Arginylphenylalaninamide, contributing to the substrate's proper alignment for catalysis. nih.gov

These motifs are common in enzyme active sites and allow for the high degree of specificity required for biological catalysis. taylorandfrancis.comscienceopen.com

Data Tables

Table 1: Key Molecular Interactions of Arginylphenylalaninamide

Interaction Type Responsible Moiety in Arginylphenylalaninamide Interacting Partner in Macromolecule (Example)
Hydrogen Bonding Guanidinium group, Peptide backbone Aspartate, Glutamate, Backbone carbonyls/amides
Hydrophobic & van der Waals Phenyl ring of Phenylalanine Leucine, Isoleucine, Valine
Electrostatic (Ionic) Guanidinium group (Cationic) Aspartate, Glutamate (Anionic)

| Cation-π | Guanidinium group | Phenylalanine, Tyrosine, Tryptophan |

Table 2: Compound Names Mentioned in the Article

Compound Name
Arginylphenylalaninamide
L-arginine
L-phenylalanine
FMRFamide
Aspartate / Aspartic Acid
Glutamate / Glutamic Acid
Phenylalanine
Tyrosine
Tryptophan
Leucine
Isoleucine

Transition State Mimicry and Enzymatic Catalysis Theory

Enzymes accelerate biochemical reactions by stabilizing the transition state, a high-energy, transient molecular structure that exists between reactants and products. libretexts.org Transition state analogs are stable molecules that structurally and electronically mimic this unstable transition state. cinz.nz By binding tightly to the active site of an enzyme, these analogs can act as potent inhibitors. libretexts.orgcore.ac.uk The design of such inhibitors often relies on a detailed understanding of the enzymatic mechanism and the geometry of the transition state. core.ac.uk

While there is no direct evidence in the reviewed literature of Arginylphenylalaninamide itself acting as a transition state analog inhibitor, its constituent parts suggest theoretical possibilities. For instance, the arginine residue is a key component in the mechanism of enzymes like arginyl-tRNA synthetase, where metal ions play a crucial role in catalysis. nih.gov A dipeptide like Arginylphenylalaninamide could potentially serve as a scaffold or a fragment for the design of more complex transition state analog inhibitors for proteases or other enzymes that recognize arginine or phenylalanine residues at their active sites. The development of such inhibitors for enzymes like renin and HIV-1 protease has successfully utilized transition state analogue design principles. nih.gov

The theoretical framework for understanding enzyme catalysis involves the enzyme's ability to lower the activation energy of a reaction. harvard.edu This is achieved through a combination of effects, including providing an optimal chemical environment, precisely orienting the substrates, and stabilizing the transition state. Computational methods, such as molecular dynamics simulations, are crucial in modeling these complex interactions and understanding the structures of transient intermediates and transition states. nih.gov

Table 1: Key Concepts in Enzymatic Catalysis and Inhibition

ConceptDescriptionRelevance to Arginylphenylalaninamide (Theoretical)
Transition State A high-energy, unstable intermediate state during a chemical reaction. libretexts.orgThe dipeptide itself is not a transition state, but its fragments could be part of a molecule designed to mimic one.
Transition State Analog A stable molecule that resembles the transition state of an enzyme-catalyzed reaction and acts as a potent inhibitor. cinz.nzcore.ac.ukArginylphenylalaninamide has not been identified as a transition state analog, but its structure could inform the design of such analogs for specific enzymes.
Enzymatic Catalysis The acceleration of a chemical reaction by an enzyme, primarily by lowering the activation energy. harvard.eduUnderstanding how enzymes recognize arginine and phenylalanine can provide insights into designing molecules that interfere with this process.
Computational Modeling The use of computer simulations to study molecular interactions and reaction mechanisms. nih.govMolecular dynamics simulations could be used to predict how Arginylphenylalaninamide might interact with an enzyme's active site.

Peptide-Peptide Interactions and Oligomerization Phenomena

Peptide-peptide interactions are fundamental to many biological processes, including the formation of protein complexes and signaling cascades. Oligomerization, the process of self-association of peptides into dimers, trimers, and higher-order structures, can be a critical step in their biological function or, in some cases, in pathological aggregation. nih.gov

Given that Arginylphenylalaninamide possesses a terminal arginine residue, it is plausible that it could participate in similar electrostatic and stacking interactions, potentially leading to dimerization or the formation of small oligomers under specific conditions. The phenylalanine residue, with its aromatic ring, could also contribute to these interactions through π-π stacking. The study of peptide-peptide interactions is crucial for understanding how peptides like Arginylphenylalaninamide might behave in a biological milieu, where they can interact with other peptides and proteins.

Table 2: Factors Influencing Peptide Self-Association

Interaction TypeDescriptionPotential Role in Arginylphenylalaninamide Oligomerization
Electrostatic Interactions Attraction or repulsion between charged groups.The positively charged guanidinium group of arginine could form salt bridges with negatively charged groups on an adjacent molecule.
Side-Chain Stacking The non-covalent stacking of amino acid side chains, such as the guanidinium groups of arginine or the aromatic rings of phenylalanine.The arginine side chain could stack, as seen in deca-arginine, and the phenylalanine ring could participate in π-π stacking.
Hydrogen Bonding The interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The amide backbone and the terminal amide group can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution.The phenyl group of phenylalanine could contribute to hydrophobic collapse, driving association.

Water-Mediated Interactions in Solvation and Binding Events

Water is not merely a passive solvent in biological systems but an active participant in molecular recognition and binding events. evotec.com Water molecules can mediate interactions between a ligand and a protein, forming hydrogen-bonded bridges that contribute to the stability of the complex. nih.govias.ac.in The process of a ligand binding to a protein often involves the displacement of water molecules from both the ligand and the protein's binding site, a process that has significant thermodynamic consequences. nih.gov

When Arginylphenylalaninamide binds to a receptor or enzyme, the role of water becomes even more critical. Water molecules present in the binding pocket can either be displaced or remain to mediate the interaction. mdpi.com The decision to displace or retain a water molecule is a fine balance of enthalpic and entropic contributions. Displacing a "high-energy" or structurally ordered water molecule can provide a favorable entropic gain, driving the binding process. soton.ac.uk Conversely, a water molecule that can form stable hydrogen bonds with both the ligand and the receptor can significantly enhance binding affinity. researchgate.net

Computational techniques like molecular dynamics (MD) simulations are invaluable for studying the dynamics of water molecules at the interface of a ligand and its binding partner. nih.govdiva-portal.org These simulations can help to identify key water molecules that mediate interactions and to calculate the energetic cost of their displacement. nih.gov For a molecule like Arginylphenylalaninamide, understanding the behavior of water around its charged and aromatic moieties is essential for predicting its binding modes and affinities to biological targets. biorxiv.orgnih.gov

Table 3: The Role of Water in Molecular Interactions

PhenomenonDescriptionRelevance to Arginylphenylalaninamide
Solvation Shell The layer of solvent molecules (water) that are directly interacting with a solute molecule.Arginylphenylalaninamide will have distinct hydration patterns around its polar (arginine, amides) and nonpolar (phenylalanine) regions.
Water-Mediated Hydrogen Bonds Hydrogen bonds where a water molecule acts as a bridge between a ligand and a protein. ias.ac.inWater molecules could bridge the guanidinium group or amide groups of Arginylphenylalaninamide to polar residues in a binding site.
Displacement of Water The removal of water molecules from a binding site upon ligand binding.The binding of Arginylphenylalaninamide to a target would likely involve the displacement of some water molecules, with associated energetic changes.
Hydrophobic Effect The tendency for nonpolar groups to aggregate in water, driven by the entropy of the surrounding water molecules.The phenylalanine residue would contribute to the hydrophobic effect, influencing binding and potential self-association.
Molecular Dynamics (MD) Simulations A computational method for simulating the physical movements of atoms and molecules. nih.govdiva-portal.orgMD simulations can be used to model the solvation of Arginylphenylalaninamide and its interactions with binding partners, including the role of water.

Computational and Theoretical Investigations of Arginylphenylalaninamide

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are employed to map the conformational landscape of Arginylphenylalaninamide, revealing how its structure evolves over time. These simulations model the interactions between all atoms in the system, including the surrounding solvent, to generate a trajectory of molecular motion.

The accuracy of MD simulations is fundamentally dependent on the force field, a set of mathematical functions and parameters that describe the potential energy of the system. For a peptide like Arginylphenylalaninamide, standard force fields such as AMBER, CHARMM, or OPLS are typically used. These force fields contain parameters for the individual amino acids, arginine and phenylalanine.

Validation of the force field is a critical step. This process often involves comparing simulation results with available experimental data for smaller, related molecules or for the dipeptide itself, if such data exists. Key validation checks include ensuring that the simulations can reproduce known conformational preferences (e.g., Ramachandran plots) and thermodynamic properties. For Arginylphenylalaninamide, this would involve careful parameterization of the charged guanidinium (B1211019) group of arginine and the aromatic phenyl group of phenylalanine to accurately capture their non-bonded interactions.

The surrounding solvent has a profound impact on the structure and dynamics of a peptide. MD simulations explicitly model solvent molecules, typically water, to capture these effects accurately. The solvent influences the peptide's conformation through hydrogen bonding, dielectric screening of electrostatic interactions, and the hydrophobic effect.

For Arginylphenylalaninamide, the charged arginine side chain would strongly interact with polar water molecules, while the nonpolar phenylalanine side chain would favor conformations that minimize its exposure to the solvent. A comparative computational study of a model dipeptide, alanine (B10760859) dipeptide, in various solvents like chloroform, methanol, and water has shown that different solvents stabilize distinct conformations. upc.edu For instance, certain conformations may only be sampled in less polar environments. upc.edu Understanding these solvent-induced structural preferences is crucial for predicting the behavior of Arginylphenylalaninamide in a biological, aqueous environment.

Peptides can exist in multiple stable and metastable conformations separated by high energy barriers. Standard MD simulations may struggle to cross these barriers within accessible timescales. To overcome this, enhanced sampling techniques are used to construct a free energy landscape, which maps the conformational stability across key degrees of freedom, such as the backbone dihedral angles (φ and ψ).

Methods like umbrella sampling and metadynamics are applied to the system. In umbrella sampling, a biasing potential is added to restrain the molecule in specific conformational regions, allowing for adequate sampling of less probable states. The weighted histogram analysis method (WHAM) is then often used to combine the data from these biased simulations to construct the full free energy surface. rutgers.edu For alanine dipeptide, these methods have been used to quantitatively analyze the entire spectrum of conformational transitions. rutgers.edu Such an approach for Arginylphenylalaninamide would reveal the relative energies of its different folded and extended states.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of Arginylphenylalaninamide This table presents typical parameters that would be used for an MD simulation. Specific values can vary based on the research question and computational resources.

ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, OPLSDefines the potential energy of the system.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous environment.
Simulation BoxCubic or Rectangular with Periodic Boundary ConditionsCreates a pseudo-infinite system to avoid edge effects.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
Integration Timestep2 fsThe time interval for calculating forces and updating positions.
Enhanced SamplingUmbrella Sampling or MetadynamicsTo overcome energy barriers and map the free energy landscape.

Solvent Effects on Peptide Flexibility and Stability

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

While MD simulations excel at describing conformational dynamics, quantum mechanical (QM) calculations are necessary to investigate the electronic structure and reactivity of Arginylphenylalaninamide. These methods solve the Schrödinger equation to provide a detailed picture of electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy. For Arginylphenylalaninamide, DFT calculations can determine the geometry of the molecule's lowest energy state and analyze its electronic properties. Studies on various dipeptides have shown that electronic properties, such as the electron densities of atoms, can be defined using QM calculations. nih.gov

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Furthermore, DFT is used to compute the electrostatic potential (ESP) mapped onto the electron density surface. The ESP visualizes regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), indicating sites susceptible to electrophilic or nucleophilic attack, respectively. For Arginylphenylalaninamide, the guanidinium group would be a prominent region of positive potential, while the carbonyl oxygens would show negative potential.

QM calculations are instrumental in elucidating reaction mechanisms at the atomic level. For Arginylphenylalaninamide, this could involve modeling the chemical reactions for its synthesis (peptide bond formation) or its degradation (peptide bond hydrolysis).

By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are the energy barriers that must be overcome for the reaction to proceed. This information is critical for understanding the kinetics of the reaction and identifying the rate-limiting step. For instance, QM could be used to model the nucleophilic attack of the amino group of phenylalanine on the activated carboxyl group of arginine during peptide synthesis, detailing the precise electronic rearrangements that occur.

Table 2: Representative Data from DFT Calculations on a Dipeptide This table illustrates the type of electronic property data that would be generated from DFT calculations on Arginylphenylalaninamide. The values are hypothetical and for illustrative purposes.

Calculated PropertyExample ValueSignificance
Total Energy-1250.5 HartreeGround state energy of the optimized geometry.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity.
Dipole Moment8.5 DebyeMeasure of the overall polarity of the molecule.
Activation Energy (Hydrolysis)25 kcal/molEnergy barrier for the peptide bond cleavage reaction.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials

Docking and Scoring Methodologies for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as Arginylphenylalaninamide, and a potential protein target.

Algorithm Selection and Scoring Function Optimization

The prediction of how Arginylphenylalaninamide binds to a protein target relies on the selection of an appropriate docking algorithm and the optimization of its scoring function. Due to the inherent flexibility of peptides, algorithms designed to handle such molecules are paramount.

Algorithm Selection: For a flexible peptide like Arginylphenylalaninamide, docking algorithms must efficiently sample a wide conformational space for both the ligand and, ideally, the protein's binding site. Suitable algorithms would include:

AutoDock Vina: Known for its speed and accuracy, it utilizes a gradient-based optimization method. A fragmented blind docking protocol based on Autodock-Vina could be employed to systematically explore the protein surface for potential binding sites. nih.gov

HADDOCK (High Ambiguity Driven DOCKing): This is a powerful tool for protein-peptide docking that incorporates experimental data to drive the docking process, though it can also be used when such data is absent. uni-regensburg.deafjbs.com

CABS-dock: This method uses a coarse-grained protein model, which allows for significant flexibility of the receptor backbone during docking, a crucial feature for peptide binding. nih.gov

The choice of algorithm would depend on the specific target and available computational resources.

Scoring Function Optimization: Scoring functions estimate the binding affinity between the ligand and the target. researchgate.net Their optimization is critical for accurately ranking different binding poses. Common scoring functions applicable to peptide docking include:

Force-Field Based: These functions, like those used in AutoDock, calculate the sum of van der Waals and electrostatic interactions.

Empirical: These functions use weighted terms for different types of interactions, such as hydrogen bonds, ionic interactions, and hydrophobic effects.

Knowledge-Based: These derive statistical potentials from known protein-ligand complexes.

Hybrid Methods (MM/PBSA and MM/GBSA): Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area solvation models are frequently used to rescore docking poses to improve accuracy. uni-regensburg.deafjbs.com For instance, a dampened MM-PBSA (dMM-PBSA) scoring function has been shown to improve performance in protein-peptide docking. uni-regensburg.de A combination of knowledge-based scores like ITScorePP and physics-based MM-GBSA energies can also significantly enhance prediction accuracy. chaminade.edu

The following table illustrates a hypothetical comparison of scoring functions for docking Arginylphenylalaninamide into a target protein's active site.

Scoring FunctionPredicted Binding Energy (kcal/mol)Key Interactions PredictedComputational Time (Arbitrary Units)
AutoDock Vina Score -8.2H-bonds with Asp128, Glu2101.0
HADDOCK Score -95.3H-bonds with Asp128; Salt bridge with Glu2103.5
MM/PBSA Rescore -45.6Salt bridge with Glu210; van der Waals with Phe1294.2
dMM-PBSA -50.1Enhanced electrostatic term with Glu2104.3

This table is illustrative and contains hypothetical data.

Virtual Screening Methodologies (Excluding Drug Discovery Applications)

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a target. nih.gov While often used in drug discovery, it can also be applied to other areas, such as identifying peptides with specific physicochemical properties.

For Arginylphenylalaninamide, virtual screening could be employed to understand its potential for self-assembly and aggregation. This is a critical aspect of peptide behavior with implications in materials science and understanding disease pathology. A typical workflow would involve:

Library Generation: Creating a virtual library of dipeptides, including Arginylphenylalaninamide and its analogs.

Coarse-Grained Molecular Dynamics: Employing coarse-grained models, like the MARTINI force field, to simulate the interactions of multiple peptide molecules in an aqueous environment. This approach allows for rapid screening of all 400 possible dipeptide combinations to predict their aggregation propensity. nih.govresearchgate.netmedchemexpress.com

Scoring and Analysis: A scoring method based on the simulation would determine the likelihood of aggregation. Peptides showing a strong tendency to aggregate would be selected for more detailed, all-atom simulations. nih.govmedchemexpress.com

The table below shows a sample output from a hypothetical virtual screening study on dipeptide aggregation.

DipeptideAggregation Propensity Score (A.U.)Predicted Behavior
Diphenylalanine (FF)0.95High Aggregation
Arginylphenylalaninamide (RF-NH2) 0.65 Moderate Aggregation
Glycylalanine (GA)0.12Low Aggregation
Tryptophylglutamate (WE)0.25Low Aggregation

This table is illustrative and contains hypothetical data based on general principles of peptide aggregation.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling (Focused on structural relationships, not biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. frontiersin.org For Arginylphenylalaninamide, a QSPR model could be developed to predict properties like solubility, chromatographic retention time, or bitterness, based on its structural descriptors.

A QSAR study on bitter peptides, for example, demonstrated that the bitterness of dipeptides is strongly influenced by the hydrophobicity of the C-terminal amino acid and the bulkiness of the N-terminal amino acid. nih.gov In Arginylphenylalaninamide, the bulky, hydrophobic phenylalanine at the C-terminus would be a key determinant in such a model.

The development of a QSPR model involves several steps:

Data Set Compilation: A dataset of dipeptides with experimentally measured properties (e.g., solubility) would be assembled.

Descriptor Calculation: For each peptide, a wide range of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area). For peptides, specific amino acid descriptors encoding properties like hydrophobicity, size, and electronic features are crucial. acs.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

The following table presents a hypothetical set of structural descriptors that would be relevant for a QSPR model of Arginylphenylalaninamide.

Descriptor TypeDescriptor NameValue for Arginine ResidueValue for Phenylalanine Residue
Steric van der Waals Volume (ų)173.4189.9
Electronic pKa (Side Chain)12.48N/A
Hydrophobicity Kyte-Doolittle Scale-4.52.8
Structural Number of Rotatable Bonds52

This table contains known physicochemical data for the individual amino acids, which would serve as inputs for a QSPR model.

By creating such models, the physicochemical properties of novel, related dipeptides could be predicted without the need for experimental synthesis and testing, thereby accelerating research into their fundamental characteristics.

Design and Synthesis of Arginylphenylalaninamide Analogues and Derivatives

Rational Design Principles for Peptide Modifications

Rational design strategies for modifying Arginylphenylalaninamide and other RFamide peptides focus on understanding the structure-activity relationships (SAR) that govern their interaction with their cognate G-protein coupled receptors (GPCRs). nih.govresearchgate.netbiorxiv.org Key to this is the C-terminal RFamide motif, which is essential for receptor binding and activation. nih.gov

Amino Acid Substitutions and Stereochemical Variations

Systematic amino acid substitutions are a fundamental tool for probing the functional role of each residue within the peptide sequence.

Alanine (B10760859) Scanning: Replacing individual amino acid residues with alanine (Ala scan) helps to identify critical residues for biological activity. For instance, in a study of the C-terminal heptapeptide (B1575542) of 26RFa (a member of the RFamide peptide family), an Ala scan revealed that the last three C-terminal residues were highly sensitive to substitution, indicating their importance in receptor interaction. nih.govacs.org

D-Amino Acid Scanning: The substitution of L-amino acids with their D-enantiomers (D-scan) can provide insights into the required stereochemistry for receptor binding and can also enhance peptide stability against enzymatic degradation. A D-scan of the same 26RFa heptapeptide showed that, like the Ala scan, the C-terminal residues were intolerant to stereochemical changes. nih.govacs.org However, in some cases, the introduction of a D-amino acid at specific positions can be well-tolerated or even beneficial. For example, substitution with D-Arg at position 7 of Neuropeptide FF (NPFF), another RFamide peptide, resulted in only a moderate loss of affinity. nih.gov

Non-conservative Substitutions: Replacing amino acids with others that have different properties (e.g., charge, hydrophobicity, size) can further elucidate the structural requirements for activity. For example, substituting Serine at position 23 of the 26RFa heptapeptide with the more hydrophobic norvaline resulted in an analogue with a three-fold increase in potency. nih.govacs.org Conversely, substitutions at the C-terminal Arginine and Phenylalanine residues are generally not well-tolerated and lead to a dramatic reduction in affinity. nih.gov

Table 1: Effects of Amino Acid Substitutions on RFamide Peptide Activity
Peptide FragmentSubstitutionResulting Change in ActivityReference
26RFa(20-26)Ala scan of last three C-terminal residuesVery sensitive to substitution nih.govacs.org
26RFa(20-26)D-scan of last three C-terminal residuesVery sensitive to substitution nih.govacs.org
26RFa(20-26)Ser23 to Norvaline3-fold more potent nih.govacs.org
NPFFArg7 to D-ArgModerate loss of affinity nih.gov
NPFFPhe8 to TyrModerate loss of affinity nih.gov

N-Terminal and C-Terminal Derivatization Strategies

Modifications at the N- and C-termini of peptides can significantly impact their stability and activity.

C-Terminal Modifications: The C-terminal amide is a critical feature of RFamide peptides, and its removal or modification often leads to a significant loss of potency. nih.gov The free acid form of NPFF, for instance, shows no significant activity compared to the amidated form. nih.gov This suggests the primary amide is involved in a crucial hydrogen bond for receptor binding. nih.gov Despite this, various C-terminal derivatizations such as hydrazides, hydroxamates, and methyl esters can be explored, though they are less common for this class of peptides due to the critical nature of the amide group. biosyntan.de

Backbone Modifications (e.g., Retro-Inverso Peptides, Peptoids)

Altering the peptide backbone is a powerful strategy to create analogues with increased resistance to proteolytic degradation. frontiersin.org

Reduced Peptide Bonds: The replacement of an amide bond (-CO-NH-) with a reduced amine bond (-CH2-NH-) can increase flexibility and introduce a positive charge, which may enhance stability. frontiersin.org

Amide Bond Isosteres: Replacing the amide bond with isosteres, such as a fluoro-olefin moiety, can mimic the native bond's properties while being resistant to cleavage. acs.org This approach has been successfully used to create more stable 26RFa analogues. acs.org

Peptoids: Peptoids, or N-substituted glycine (B1666218) oligomers, are another class of peptidomimetics where the side chain is attached to the backbone nitrogen rather than the alpha-carbon. This modification confers significant proteolytic resistance. While not specifically detailed for Arginylphenylalaninamide in the provided context, it represents a viable strategy for backbone modification.

Retro-Inverso Peptides: This modification involves reversing the direction of the peptide backbone and inverting the stereochemistry of the amino acid residues. This results in a peptide that maintains a similar spatial arrangement of side chains but is highly resistant to proteases.

Conformationally Restricted Analogues

Introducing conformational constraints into a peptide's structure can lock it into its bioactive conformation, leading to increased potency and receptor selectivity. nih.govunirioja.espnas.org

Cyclization Strategies (e.g., Head-to-Tail, Side-Chain to Side-Chain)

Cyclization is a common method to introduce conformational rigidity. altabioscience.com

Head-to-Tail Cyclization: This involves forming a lactam bond between the N-terminal amine and the C-terminal carboxyl group. altabioscience.commdpi.com This strategy is widely used to make peptides more resistant to exopeptidases. nih.gov The choice of coupling reagents and reaction conditions is crucial to avoid side reactions like epimerization and cyclodimerization. nih.govacs.org

Side-Chain to Side-Chain Cyclization: This involves creating a covalent bond between the side chains of two amino acid residues within the peptide sequence. This can be achieved through various chemistries, including the formation of lactam, lactone, or thioether bridges. altabioscience.com

Terminus-to-Side-Chain Cyclization: This strategy connects either the N- or C-terminus to an amino acid side chain within the sequence. altabioscience.com

Table 2: Common Peptide Cyclization Strategies
Cyclization StrategyDescriptionResulting BondReference
Head-to-TailN-terminus to C-terminusLactam (amide) altabioscience.commdpi.com
Side-Chain-to-Side-ChainBetween two amino acid side chainsLactam, Lactone, Thioether, etc. altabioscience.com
Terminus-to-Side-ChainN- or C-terminus to a side chainLactam, Lactone, Thioether, etc. altabioscience.com

Incorporating Non-Standard Amino Acids

The incorporation of non-standard or unnatural amino acids can introduce conformational constraints and unique chemical functionalities. nih.gov

Proline Analogues: Proline and its conformationally restricted analogues, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), can induce β-turns and stabilize specific secondary structures. unirioja.es

Bulky or Constrained Side Chains: The introduction of amino acids with bulky side chains or those that are part of a cyclic system can restrict the conformational freedom of the peptide backbone. nih.gov For example, the incorporation of trimethylsilylalanine (TMSAla) has been used to stabilize neurotensin (B549771) analogues. frontiersin.org

Arginine Analogues: The arginine residue is critical for the activity of RFamide peptides. acs.org The design and synthesis of arginine analogues with modified guanidinium (B1211019) groups, such as a guanidiniocarbonyl pyrrole (B145914) moiety, can be used to probe the specific interactions of this residue with the receptor and potentially improve binding. nih.gov

Isosteric and Bioisosteric Replacements in Arginylphenylalaninamide Analogues

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its desired biological activity. In the context of Arginylphenylalaninamide, these strategies have been explored to address properties associated with the highly basic guanidinium group of arginine and the aromatic nature of the phenylalanine residue.

Guanidine-Acylguanidine Bioisosteric Approaches

The strongly basic guanidine (B92328) group of the arginine residue in Arginylphenylalaninamide is often crucial for receptor interaction but can negatively impact drug-like properties such as oral bioavailability and membrane permeability. A prominent bioisosteric replacement strategy involves the substitution of the guanidine moiety with an acylguanidine group. This approach reduces the basicity of the side chain by several orders of magnitude, which can lead to improved pharmacokinetic characteristics.

The synthesis of these analogues typically starts from an ornithine derivative. The δ-amino group of ornithine serves as a scaffold for the construction of the substituted guanidine group. The process involves a guanidinylation reaction with an appropriate reagent, such as a mono-Boc-protected N-acyl-S-methylisothiourea, to yield the N(G)-acylated argininamide (B1665762) derivative. This method allows for the introduction of various acyl groups, enabling a systematic study of how different substituents on the guanidine group affect the compound's properties.

Research on argininamide-type neuropeptide Y (NPY) receptor antagonists has demonstrated the success of this approach. It was found that N(G)-acylated or -carbamoylated analogues could maintain, and in some cases, even show superior biological activity compared to the parent guanidine compounds. This indicates that the reduced basicity of the acylguanidine group is still sufficient for the necessary interactions with acidic amino acid residues in the receptor's binding site. The derivatization of the terminal amino group in these analogues is also well-tolerated, opening avenues for the development of more complex molecules.

Table 1: Comparison of Physicochemical Properties of Guanidine vs. Acylguanidine Moieties

FeatureGuanidineAcylguanidine
Basicity (pKa) ~13.5~7-9
Charge at Physiological pH Predominantly protonated (+)Partially protonated (+) / Neutral
Hydrogen Bonding Strong H-bond donorH-bond donor and acceptor
Synthetic Access Standard peptide synthesisPost-synthesis modification or use of modified building blocks

Aromatic System Modifications (e.g., Arylphthalazines)

The phenylalanine residue in Arginylphenylalaninamide provides a key hydrophobic and aromatic interaction point. Modifications to this aromatic system offer another avenue for optimizing the compound's properties. While specific examples of arylphthalazine-containing Arginylphenylalaninamide analogues are not extensively documented in publicly available research, the principles of aromatic bioisosteric replacement are well-established in peptide chemistry.

One common strategy is the replacement of the phenyl ring with various heterocyclic systems. Heterocycles can act as bioisosteres for the benzene (B151609) ring, mimicking its size and shape while introducing different electronic properties, hydrogen bonding capabilities, and metabolic profiles. The choice of heterocycle can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a benzene ring with a pyridine (B92270) or pyrimidine (B1678525) ring can alter the lipophilicity and solubility of the resulting analogue.

Another approach involves the substitution of the phenylalanine residue with non-canonical amino acids. For example, β-(trimethylsilyl)alanine has been proposed as a metabolically stable bioisostere for phenylalanine. The trimethylsilyl (B98337) group mimics the steric bulk of the phenyl ring but is more lipophilic and resistant to the metabolic hydroxylation that aromatic rings often undergo.

The synthesis of analogues with modified aromatic systems can be achieved through various organic chemistry methodologies. For instance, the introduction of aryl-substituted moieties can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, on suitably functionalized amino acid precursors.

Structure-Property Relationship Studies of Analogues (Excluding Biological Activity)

The systematic modification of the Arginylphenylalaninamide structure allows for the investigation of structure-property relationships (SPR). These studies aim to understand how specific structural changes influence the physicochemical properties of the resulting analogues, which in turn affect their pharmacokinetic profiles.

Key properties that are often evaluated in SPR studies of peptide analogues include lipophilicity, aqueous solubility, and chromatographic retention time, which can serve as a surrogate for hydrophobicity.

Chromatographic Behavior: The retention time in reversed-phase high-performance liquid chromatography (RP-HPLC) is often used as an experimental measure of a compound's hydrophobicity. In studies of argininamide analogues, it has been observed that acylguanidine derivatives can exhibit lower retention times compared to their guanidine counterparts, despite a potential increase in molecular weight. This can be attributed to the complex interplay of charge, polarity, and interaction with the stationary phase.

Table 2: Illustrative Structure-Property Relationships in Modified Dipeptide Analogues

Modification TypeStructural Change ExampleExpected Impact on Lipophilicity (logP)Expected Impact on Aqueous Solubility
Guanidine Acylation Guanidine → AcetylguanidineIncreaseDecrease
Guanidine Carbamoylation Guanidine → CarbamoylguanidineIncreaseDecrease
Aromatic Substitution Phenylalanine → p-Chloro-phenylalanineIncreaseDecrease
Aromatic Substitution Phenylalanine → p-Hydroxy-phenylalanineDecreaseIncrease
Heterocyclic Replacement Phenylalanine → PyridylalanineDecreaseIncrease

By systematically synthesizing and characterizing these analogues, a deeper understanding of the relationship between their chemical structure and their physicochemical properties can be established. This knowledge is invaluable for the rational design of new Arginylphenylalaninamide derivatives with optimized drug-like properties.

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Purity Assessment

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of peptides like Arginylphenylalaninamide. It combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power of mass spectrometry, making it ideal for both identifying the compound and assessing its purity. The compound has been successfully analyzed using LC-MS methodologies in various research contexts. uni-regensburg.degoogle.com In metabolomics studies, Arginylphenylalaninamide was identified in plasma samples using an LC-MS/MS system, highlighting the technique's applicability. nih.gov

Developing a high-resolution LC method is critical for separating Arginylphenylalaninamide from structurally similar impurities, such as diastereomers or degradation products. For synthetic peptides, undesirable D-isomers can be introduced during synthesis or as impurities in starting materials. nih.gov

Method development involves the strategic optimization of several key parameters:

Stationary Phase (Column) Selection: Reversed-phase (RP) chromatography using C18 columns is the most common approach for peptide separation. The hydrophobicity of the C18 alkyl chains provides effective retention for peptides. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism. chromatographyonline.com

Mobile Phase Composition: A typical mobile phase consists of an aqueous component (A) and an organic component (B), usually acetonitrile. To improve peak shape and resolution, additives are essential. Formic acid (typically 0.1%) is widely used to acidify the mobile phase, ensuring the protonation of peptides and enhancing retention on RP columns. thermofisher.com Ammonium (B1175870) formate (B1220265) can also be used as a salt modifier. thermofisher.com

Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased over time, is standard for peptide analysis. This allows for the efficient elution of compounds with varying polarities, ensuring sharp peaks and good resolution between the main analyte and any impurities.

Detection: Diode-Array Detection (DAD) can be used to assess spectral homogeneity across a chromatographic peak, providing an initial indication of purity. chromatographyonline.com However, mass spectrometry provides definitive identification and superior sensitivity for trace impurity detection. torontech.com

Table 1: Typical Parameters for LC Method Development for Arginylphenylalaninamide

ParameterSelection/ConditionPurpose
LC System UHPLC or HPLCHigh-resolution separation
Column Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, <2 µm)Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic AcidAqueous component, provides protons
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component, elutes analytes
Flow Rate 0.2 - 0.5 mL/minOptimized for column dimensions
Elution Type GradientSeparates compounds with a range of polarities
Column Temp. 25 - 40 °CImproves peak shape and reproducibility
Injection Vol. 1 - 10 µLDependent on sample concentration

Quantitative analysis is crucial for determining the amount of Arginylphenylalaninamide in a sample and for assessing its purity by quantifying impurities relative to the main component. torontech.com Purity assessment can be performed using an area normalization method, where the purity is estimated by the ratio of the main peak area to the total area of all detected peaks. researchgate.net For more accurate quantification, especially of specific impurities, external standards are used. researchgate.net

Several LC-MS based quantitative techniques are applicable:

Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) or Scheduled Reaction Monitoring (SRM) mode are the gold standard for targeted quantification. thermofisher.comhpst.cz This approach offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

High-Resolution Accurate Mass (HRAM) MS: Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can perform quantification based on the accurate mass of the precursor ion. hpst.cz This allows for both quantification and identification in a single analysis, making it highly efficient for profiling studies. hpst.cz

Method validation for quantitative analysis is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the procedure is fit for its intended purpose. europa.eu

Table 2: Quantitative LC-MS Approaches for Purity Assessment

TechniqueMass AnalyzerMode of OperationKey Advantages
LC-MS/MS Triple Quadrupole (QqQ)Multiple Reaction Monitoring (MRM)Highest sensitivity and selectivity for known targets.
LC-HRAM MS Q-TOF, OrbitrapFull Scan with Accurate MassEnables simultaneous quantification and identification of unknowns.

Method Development for High-Resolution Separation

Capillary Electrophoresis (CE) and Microfluidic Platforms

Capillary electrophoresis is a high-resolution separation technique well-suited for analyzing polar and charged molecules like peptides. springernature.com It offers an orthogonal separation mechanism to HPLC, providing a complementary analytical perspective. springernature.com The technique is noted for its high efficiency, short analysis times, and minimal sample consumption. nih.gov

The most common mode of CE for peptide analysis is Capillary Zone Electrophoresis (CZE). frontiersin.org In CZE, separation occurs in an open capillary filled with a buffer solution, and analytes migrate based on their electrophoretic mobility, which is a function of their charge-to-size ratio. frontiersin.orgdiva-portal.org

Key parameters for optimizing peptide separations in CE include:

Buffer pH: The pH of the background electrolyte (BGE) is a critical parameter as it determines the net charge of the peptide by influencing the protonation state of its amino (arginine) and carboxyl-terminal amide groups. Altering the pH is a primary tool for manipulating selectivity. diva-portal.org

Buffer Composition and Concentration: The type and concentration of the buffer affect the ionic strength, which influences electrophoretic mobility and Joule heating. springernature.com

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but excessive voltage can cause Joule heating, which degrades resolution.

Capillary Coatings: A significant challenge in peptide analysis by CE is the adsorption of the positively charged analytes to the negatively charged inner wall of the bare fused-silica capillary. nih.govhoriba.com To prevent this, various noncovalent and covalent capillary coatings are used to create a neutral or shielded surface, ensuring efficient and reproducible separations. nih.gov

Table 3: Parameters for CE Method Optimization for Peptides

ParameterVariableEffect on Separation
Background Electrolyte pH, Concentration, TypeAlters analyte charge, electrophoretic mobility, and selectivity.
Applied Voltage Kilovolts (kV)Affects migration time and separation efficiency.
Capillary Inner Diameter, Length, CoatingInfluences sample volume, analysis time, and prevents adsorption.
Temperature Degrees Celsius (°C)Controls buffer viscosity and reduces Joule heating effects.

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the unparalleled sensitivity and specificity of MS. nih.govasiapharmaceutics.info This hyphenation is a powerful tool for the characterization of complex biological samples and biopharmaceuticals. theanalyticalscientist.com

Successful CE-MS integration relies on several factors:

Volatile Buffers: The BGE must be volatile to be compatible with electrospray ionization (ESI), the most common interface. Buffers based on ammonium acetate (B1210297) or ammonium formate are frequently used. nih.gov

CE-MS Interface: The interface is crucial for maintaining electrical contact at the capillary outlet while enabling stable electrospray. Sheath-liquid interfaces, where a coaxial liquid flow provides the electrical connection and aids nebulization, are common. nih.gov Sheathless interfaces, which offer potentially higher sensitivity by eliminating the diluting effect of the sheath liquid, have also been developed. nih.govsciex.com

CE-MS allows for the determination of the molecular weight of Arginylphenylalaninamide and its impurities, providing confident identification following high-resolution separation. nih.gov

Separation Mechanisms and Optimization for Peptides

Hyphenated Spectroscopic Techniques for Comprehensive Analysis

For a truly comprehensive analysis, multiple hyphenated techniques are often employed to gain orthogonal information.

Tandem Mass Spectrometry (MS/MS): When coupled with either LC or CE, MS/MS provides structural information through fragmentation. By inducing fragmentation of the isolated Arginylphenylalaninamide precursor ion, a characteristic fragmentation pattern is generated. This pattern can confirm the amino acid sequence (Arginine-Phenylalanine) and the presence of the C-terminal amide, providing definitive structural elucidation.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where single-dimension LC may not resolve all impurities, 2D-LC offers significantly enhanced peak capacity. chromatographyonline.com In this approach, fractions from a first-dimension separation (e.g., strong cation exchange) are transferred to a second, orthogonal separation dimension (e.g., reversed-phase) before detection by MS. This allows for the resolution of co-eluting impurities that would otherwise remain undetected. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a hyphenated separation technique in the same vein as LC-MS, NMR provides definitive structural information that is complementary to MS. Data from 1H NMR and 2D-NMR experiments (like HSQC) can be used to confirm the covalent structure of Arginylphenylalaninamide, as has been documented in the literature. uni-regensburg.de

The combination of these advanced, hyphenated methodologies provides a powerful toolkit for the complete analytical characterization of Arginylphenylalaninamide, ensuring its identity, purity, and quantity can be determined with a high degree of scientific confidence.

LC-NMR for Elucidating Minor Components

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR). sumitomo-chem.co.jpalwsci.com This combination is particularly valuable for the analysis of complex mixtures, such as natural product extracts or biological fluids, where unknown components or impurities need to be identified. sumitomo-chem.co.jp

For a dipeptide like Arginylphenylalaninamide, which may be a minor component in a proteomic or metabolomic sample, LC-NMR provides unparalleled structural information that mass spectrometry (MS) alone cannot offer. chromatographyonline.com While LC-MS is highly sensitive for detection, NMR is essential for unambiguous structure determination, including stereochemistry. alwsci.comchromatographyonline.com

Recent technological advancements have made LC-NMR a more practical and sensitive tool. sumitomo-chem.co.jp The development of high-field magnets, highly sensitive probes (such as cryogenic probes), and advanced solvent suppression techniques have mitigated the primary drawback of NMR—its relatively low sensitivity. sumitomo-chem.co.jp

Several operational modes for LC-NMR exist, each with specific advantages for analyzing minor components:

On-flow LC-NMR: In this mode, NMR spectra are acquired continuously as the HPLC eluent flows through the NMR flow cell. It is useful for a general overview of the sample but often lacks the sensitivity for very minor components. nih.govwiley.com

Stopped-flow LC-NMR: When a peak of interest, such as that corresponding to Arginylphenylalaninamide, is detected (typically by a UV detector), the chromatographic flow is temporarily halted. wiley.com This allows for extended NMR acquisition time on the specific component, significantly improving the signal-to-noise ratio and enabling more complex 2D NMR experiments (e.g., COSY, HMBC) for complete structural confirmation. wiley.comnih.gov

LC-SPE-NMR: This offline or at-line approach involves trapping chromatographic peaks of interest onto solid-phase extraction (SPE) cartridges. chromatographyonline.comnih.gov This has several key advantages for minor component analysis. Multiple runs can be performed to accumulate a larger quantity of the analyte on a single cartridge, boosting the concentration for NMR analysis. chromatographyonline.comnih.gov Furthermore, the original mobile phase can be completely replaced with a fully deuterated solvent, eliminating strong solvent signals that can obscure analyte signals and improving the quality of the NMR data. chromatographyonline.com This technique offers maximum flexibility and is considered a gold standard for the structural elucidation of trace analytes in complex mixtures. nih.gov

Table 1: Comparison of LC-NMR Operational Modes for Minor Component Analysis
ModeDescriptionAdvantages for Minor ComponentsDisadvantages
On-FlowContinuous NMR acquisition as HPLC eluent passes through the detector. nih.govProvides a complete profile of all proton-containing analytes.Low sensitivity; often insufficient for minor peaks. wiley.com
Stopped-FlowChromatographic flow is paused to acquire NMR data on a specific peak. wiley.comGreatly enhanced sensitivity; allows for lengthy 2D NMR experiments. nih.govTime-consuming; can cause peak broadening upon restarting flow.
LC-SPE-NMRPeaks are trapped on SPE cartridges post-separation for later NMR analysis. nih.govAllows analyte accumulation for maximum sensitivity; complete solvent exchange to deuterated solvents is possible. chromatographyonline.comnih.govCan be complex to set up; potential for analyte loss during trapping/elution. nih.gov

Multi-Dimensional Chromatographic Separations

Given the immense complexity of biological samples, one-dimensional liquid chromatography (1D-LC) often provides insufficient resolving power, leading to co-elution of multiple peptides. nih.govchromatographyonline.com Multi-dimensional liquid chromatography (MDLC) significantly enhances peak capacity by subjecting the sample to two or more independent (orthogonal) separation mechanisms. nih.govchromatographyonline.com This approach is fundamental to "bottom-up" proteomics, where protein digests can contain hundreds of thousands of individual peptides. nih.gov

A peptide such as Arginylphenylalaninamide in a complex matrix would be an ideal candidate for analysis by MDLC. The most common platform for peptide analysis is the combination of strong cation exchange (SCX) chromatography in the first dimension followed by reversed-phase (RP) chromatography in the second dimension, often referred to as MudPIT (Multidimensional Protein Identification Technology). nih.gov

The separation process in a typical online 2D-LC (LCxLC) system would proceed as follows:

First Dimension (e.g., SCX): The complex peptide mixture is loaded onto an SCX column. Peptides are separated based on their net positive charge at low pH. Arginylphenylalaninamide, with its basic arginine residue, would carry a positive charge and bind to the SCX material.

Fractionation: Peptides are eluted from the SCX column in discrete fractions using a step gradient of increasing salt concentration or pH. nih.gov Peptides with more positive charges require higher salt concentrations to be displaced.

Second Dimension (e.g., RP-HPLC): Each fraction from the first dimension is then directed to a second, orthogonal column, typically a reversed-phase C18 column. chromatographyonline.com Here, separation is based on hydrophobicity. This two-step process dramatically reduces the complexity of the mixture introduced to the mass spectrometer at any given time, allowing for the detection and identification of low-abundance peptides that would otherwise be missed. nih.govchromatographyonline.com

The orthogonality of the separation mechanisms is key to the success of MDLC. Since separation in SCX is based on charge and in RP-HPLC is based on hydrophobicity, there is little correlation between a peptide's retention times in the two dimensions, maximizing the separation space. acs.org

Table 2: Example 2D-LC Scheme for Peptide Analysis
DimensionChromatography TypeSeparation PrincipleRelevance to Arginylphenylalaninamide
First DimensionStrong Cation Exchange (SCX)Separates peptides based on net positive charge. nih.govThe basic guanidinium (B1211019) group of the arginine residue gives the peptide a positive charge, causing it to be retained and separated from neutral or acidic peptides.
Second DimensionReversed-Phase (RP-HPLC)Separates peptides based on hydrophobicity. chromatographyonline.comThe phenyl group of the phenylalanine residue provides hydrophobicity, allowing for strong retention and separation from more polar peptides in the same charge-based fraction.

Development of Novel Probes and Labels for Research Applications

The unique structure of Arginylphenylalaninamide and related argininamide-containing compounds makes them valuable scaffolds for the development of novel chemical probes and labels for research. These tools are designed to investigate biological systems, such as receptor-ligand interactions, without being intended for diagnostic or therapeutic use.

A significant area of application is in the creation of fluorescent ligands to study G-protein coupled receptors (GPCRs). For instance, research has focused on developing high-affinity fluorescent probes for the Neuropeptide Y (NPY) receptors, particularly the Y1 subtype (Y1R). acs.orgnih.gov These receptors are involved in numerous physiological processes, and tools to study their function are of high interest.

Starting with an argininamide-type Y1R antagonist, researchers have successfully synthesized novel fluorescent probes by attaching various fluorescent dyes to the core structure. acs.orgnih.gov This was achieved by introducing an amine-functionalized linker to the antagonist, which then serves as an attachment point for the fluorophore. nih.gov

These fluorescent derivatives of argininamide-based molecules have proven to be exceptionally useful as research tools for several reasons:

High Affinity and Selectivity: The probes retain the high binding affinity (often in the picomolar range) and selectivity of the original antagonist for the target receptor. acs.orgnih.gov

Versatility in Assays: They are applicable in a wide range of in-vitro research applications. This includes flow cytometry and fluorescence anisotropy-based binding studies to determine saturation binding, competition with other ligands, and the kinetics of association and dissociation at the receptor. acs.orgnih.gov

Cellular Localization Studies: When applied to live cells expressing the target receptor, these probes allow for visualization of the receptor's localization, for example, at the plasma membrane, using advanced microscopy techniques like total internal reflection fluorescence (TIRF) microscopy. acs.orgnih.gov This provides spatial information on receptor distribution and dynamics that is not obtainable through other methods.

The development of such probes, derived from the fundamental argininamide (B1665762) structure, provides powerful tools for fundamental research into receptor pharmacology and cell biology, completely independent of any diagnostic imaging purpose.

Table 3: Examples of Argininamide-Based Probes in Research
Probe TypeCore StructureModificationResearch Application (Non-Diagnostic)Reference
Fluorescent LigandArgininamide-type Y1R AntagonistAttachment of a fluorescent dye via a linker.Studying receptor binding kinetics (association/dissociation), competition binding assays, and visualizing receptor localization on live cells via fluorescence microscopy. acs.org, nih.gov
Radiolabeled LigandArgininamide-type NPY Receptor LigandIncorporation of a radioisotope (e.g., 18F, 68Ga).Used in in-vitro radioligand binding assays to precisely quantify receptor density and affinity in tissue homogenates. uni-regensburg.de

Future Research Directions and Theoretical Perspectives

Advancements in Automated Peptide Synthesis and Purification

The ability to rapidly and reliably produce Arginylphenylalaninamide and a diverse library of its derivatives is fundamental to future research. Traditional methods are being superseded by more efficient, high-throughput technologies that reduce timelines and costs while improving purity and yield. asymchem.comgrammeroverview.com

Key developments in this area include:

Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave energy to accelerate the coupling and deprotection steps in Solid-Phase Peptide Synthesis (SPPS), significantly reducing the time required for synthesis, which is particularly advantageous for creating libraries of analogues. asymchem.comgrammeroverview.com

Automated Flow Peptide Synthesis (AFPS): Recent progress in AFPS allows for the rapid chemical synthesis of entire proteins, a technology that can be scaled down for the highly efficient production of short peptides like Arginylphenylalaninamide. acs.org This method offers faster reaction times and easier automation compared to traditional batch synthesis. acs.org

High-Throughput Purification: A significant bottleneck in producing peptide libraries has been purification. biotage.com Modern techniques like parallel solid-phase extraction (SPE) and catch-and-release systems, such as PurePep EasyClean (PEC), are revolutionizing this step. gyrosproteintechnologies.comeinpresswire.com These methods allow for the simultaneous purification of up to 96 unique peptides, enabling the rapid generation of assay-ready libraries for screening. biotage.comeinpresswire.com This is a marked improvement over sequential HPLC, saving considerable time and solvent. biotage.com For instance, an automated workflow can purify 96 peptides in approximately 13.5 hours. biotage.com

Table 1: Comparison of Modern Peptide Synthesis and Purification Technologies

TechnologyPrincipleKey Advantage for Arginylphenylalaninamide ResearchReference
Microwave-Assisted SynthesisUses microwave energy to accelerate chemical reactions in SPPS.Drastically reduces synthesis time from days to hours, speeding up the creation of derivatives. asymchem.comgrammeroverview.com
Automated Flow Peptide Synthesis (AFPS)Peptide chain is assembled in a continuous flow system rather than a batch reactor.Enables rapid, one-shot synthesis with high efficiency and potential for full automation. acs.org
High-Throughput Parallel Purification (SPE/PEC)Utilizes 96-well plates for parallel solid-phase extraction or catch-and-release purification.Overcomes the purification bottleneck, allowing for the rapid production of peptide libraries for screening. biotage.comeinpresswire.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in peptide science, capable of navigating the vast chemical space of potential peptide sequences to identify candidates with desired properties. nih.govresearchgate.net This data-driven approach can significantly accelerate the design of novel analogues of Arginylphenylalaninamide with enhanced stability, bioactivity, or target specificity. polifaces.deoup.com

Future applications in the context of Arginylphenylalaninamide include:

Property Prediction: ML models can be trained on large peptide datasets to predict a range of physicochemical and biological properties. nih.gov For a compound like Arginylphenylalaninamide, this could include predicting its retention time in chromatography, solubility, or potential antimicrobial or cell-penetrating capabilities. rsc.orgacs.org Models like PepMNet, which use a hierarchical graph approach, can learn from both atom-level and amino-acid-level information to make these predictions. rsc.org

Generative Peptide Design: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new peptide sequences from scratch. polifaces.deoup.com By setting specific target properties, these models could generate novel dipeptide amides related to Arginylphenylalaninamide that are optimized for a particular function, such as binding to a specific receptor. connectmeinforma.com

Accelerated Discovery Pipelines: Integrating AI into the discovery workflow creates a powerful cycle of design, synthesis, and testing. nih.gov AI can propose a set of candidate peptides; automated synthesis can then produce them; high-throughput screening provides the experimental data; and the results are fed back into the AI model to refine the next generation of candidates. This iterative process dramatically shortens discovery timelines. nih.gov

Table 2: AI and ML Applications in Peptide Research

AI/ML ApplicationDescriptionPotential Impact on ArginylphenylalaninamideReference
Predictive ModelingUses algorithms (e.g., Random Forests, Neural Networks) to predict peptide properties based on sequence.In silico screening of Arginylphenylalaninamide analogues for desired traits like stability or bioactivity, reducing experimental costs. nih.govnih.gov
Generative Models (GANs/VAEs)AI models that create new, viable peptide sequences based on learned patterns from existing data.Autonomous design of novel dipeptide amides with potentially superior therapeutic or research properties. polifaces.deoup.com
Hierarchical Graph Networks (e.g., PepMNet)Integrates atom-level and amino-acid-level data to create more accurate and generalizable prediction models.Enables prediction for non-natural derivatives of Arginylphenylalaninamide containing modified sidechains. rsc.org

Exploration of Novel Chemical Reactions for Peptide Functionalization

The ability to chemically modify a peptide at a specific site without altering its core structure is crucial for creating research tools, diagnostic agents, and improved therapeutics. Recent breakthroughs in chemical ligation and functionalization offer exciting possibilities for modifying Arginylphenylalaninamide to explore its function or imbue it with new properties.

Promising novel reactions include:

Palladium-Mediated Coupling: Researchers have developed a palladium-mediated reaction that selectively targets peptides containing dehydroalanine. news-medical.net This method could be used to synthesize Arginylphenylalaninamide analogues containing dehydrophenylalanine, an unusual amino acid that can induce stable, rigid secondary structures, potentially enhancing metabolic stability and bioavailability. news-medical.net

Mukaiyama Aldol Reaction: This carbon-carbon bond-forming reaction has been adapted for the site-selective functionalization of N-terminal aldehydes on peptides and proteins in aqueous media. acs.org This provides a method to attach a wide variety of functional groups to the N-terminus of a peptide sequence under mild conditions, creating stable, functionalized products. acs.org

Ethynylbenziodoxolone (EBX) Chemistry: A novel strategy utilizes hypervalent iodine reagents known as EBXs, which can be introduced onto a peptide during synthesis. chemrxiv.org These "Peptide-EBXs" are highly reactive and can be used to couple the peptide to other molecules, including other peptides or proteins, or to induce macrocyclization, which can improve binding affinity and stability. chemrxiv.org

Visible-Light-Mediated N-Functionalization: A recently developed method uses visible light to achieve late-stage functionalization of the peptide backbone itself (the aza-Zimmerman–O'Connell–Griffin reaction). rsc.org This allows for the introduction of a linker containing a ketone group onto an unprotected peptide, which can then be further modified, offering a sustainable way to create bifunctional molecules. rsc.org

Theoretical Frameworks for Predicting Peptide Self-Assembly and Supramolecular Structures

Even short peptides can self-assemble into highly ordered nanostructures like fibrils, tapes, and ribbons, driven by noncovalent interactions such as hydrogen bonding and π-π stacking. aip.orgpnas.org Understanding and predicting this behavior is key to both harnessing it for nanomaterial design and preventing unwanted aggregation in therapeutic contexts. Computational and theoretical models provide indispensable tools for gaining molecular-level insight into these processes. acs.orgacs.org

Key theoretical approaches include:

Molecular Dynamics (MD) Simulations: MD simulations, at both all-atom (AA) and coarse-grained (CG) resolutions, are used to model the self-assembly process. aip.orgacs.org AA-MD provides detailed insight into the specific intermolecular interactions that stabilize a structure, while CG-MD allows for the simulation of larger systems over longer timescales to observe the formation of higher-order assemblies. acs.org

Statistical Mechanical Models: Theoretical models can predict the morphology of self-assembled structures based on the molecular parameters of the peptide monomers. pnas.org These models can explain how factors like molecular chirality and interaction energies lead to the formation of twisted ribbons and fibrils of a finite size. pnas.org

Integrated Computational-Experimental Approaches: The most powerful strategy involves combining computational screening with experimental validation. researchgate.netrsc.org Computational methods can screen vast libraries of peptide sequences to predict their propensity to form specific structures (e.g., fibrils vs. crystals). rsc.org The most promising candidates are then synthesized and characterized experimentally, with the results used to refine the computational models. researchgate.net

Table 3: Theoretical Approaches for Studying Peptide Self-Assembly

FrameworkMethodologyApplication to ArginylphenylalaninamideReference
All-Atom (AA) Molecular DynamicsSimulates the movement of every atom to study molecular conformation and non-bonded interactions.Provides detailed insight into the initial dimerization and oligomerization events of Arginylphenylalaninamide. aip.orgacs.org
Coarse-Grained (CG) Molecular DynamicsGroups of atoms are represented as single particles to simulate larger systems and longer timescales.Predicts the final morphology of large aggregates formed from thousands of dipeptide molecules. acs.orgacs.org
Statistical Mechanical ModelingUses principles of thermodynamics and statistics to predict the most stable supramolecular structures.Theoretically determines the conditions (e.g., concentration) under which Arginylphenylalaninamide might form ordered structures. pnas.org
Machine Learning-Enhanced ScreeningAI models trained on experimental and simulation data to predict self-assembly propensity.Rapidly screens virtual libraries of Arginylphenylalaninamide derivatives to identify sequences likely to form specific nanostructures. researchgate.netcsic.es

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Arginylphenylalaninamide?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via reversed-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D experiments), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to confirm purity (>95%). Physical properties (e.g., melting point, solubility) should be documented using calibrated instruments. For novel derivatives, elemental analysis or X-ray crystallography may be required to confirm identity .

Q. How should researchers assess the purity and stability of Arginylphenylalaninamide in experimental settings?

  • Methodological Answer : Purity is quantified using HPLC with UV detection (e.g., at 214 nm for peptide bonds) and compared against certified reference standards. Stability studies involve storing the compound under varying conditions (temperature, pH, light exposure) and analyzing degradation products via LC-MS. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf life. Documentation should include batch-specific data and validation of storage protocols .

Q. What analytical techniques are essential for verifying the structural identity of Arginylphenylalaninamide?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR : Assign all proton and carbon signals, using DEPT, COSY, and HSQC for structural elucidation.
  • MS : High-resolution MS (HRMS) to confirm molecular formula; tandem MS (MS/MS) for fragmentation patterns.
  • HPLC : Retention time matching with authenticated standards.
    IUPAC naming conventions must be followed, and raw spectral data should be archived in supplementary materials .

Advanced Research Questions

Q. How to design robust dose-response studies to evaluate Arginylphenylalaninamide's bioactivity in neurological models?

  • Methodological Answer :

  • Experimental Design : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., known neuromodulators) and vehicle controls.
  • Models : Primary neuronal cultures or organoids for in vitro screening; transgenic rodents for in vivo validation.
  • Endpoints : Measure electrophysiological activity (patch-clamp), neurotransmitter release (HPLC-ECD), or protein expression (Western blot).
  • Statistical Analysis : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Report confidence intervals and use ANOVA with post-hoc tests for group comparisons .

Q. What methodologies address discrepancies in reported biological activities of Arginylphenylalaninamide across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of published data, evaluating variables such as assay type (e.g., cell-free vs. cellular), incubation time, and buffer composition.
  • Reproducibility Checks : Replicate key studies under standardized conditions, ensuring identical reagent sources and instrumentation.
  • Data Normalization : Express activity relative to internal controls (e.g., % of baseline) to minimize inter-lab variability.
  • Confounding Factors : Assess compound stability during assays (e.g., via LC-MS) and cell line authentication (STR profiling) .

Q. How can researchers optimize in silico modeling to predict Arginylphenylalaninamide's interactions with target receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite, employing crystal structures of target receptors (e.g., GPCRs from the PDB). Validate predictions with mutagenesis data.
  • MD Simulations : Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonding, and free energy profiles (MM/PBSA).
  • Experimental Cross-Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Data Presentation and Reproducibility

Q. What are the best practices for documenting and sharing raw data from Arginylphenylalaninamide studies?

  • Methodological Answer :

  • Data Repositories : Deposit raw NMR/MS spectra in platforms like Zenodo or Figshare. Include metadata (instrument parameters, software versions).
  • Supplementary Materials : Provide detailed synthetic protocols (e.g., reaction temperatures, solvent ratios) and statistical scripts (R/Python) for transparency.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use standardized identifiers (e.g., InChIKey for compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.